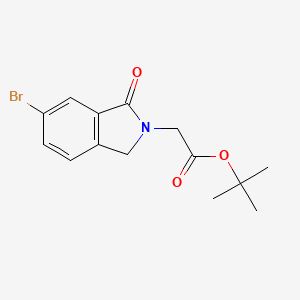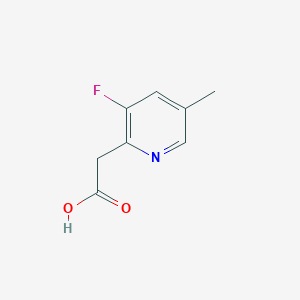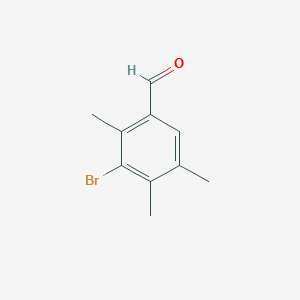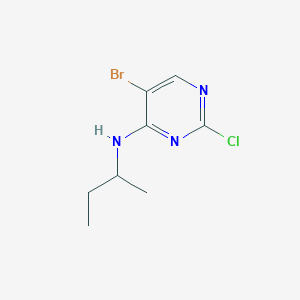
3-Chloro-5-(cyclopropylmethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol It is a derivative of phenol, characterized by the presence of a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-chlorophenol with cyclopropylmethanol under basic conditions . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the cyclopropylmethoxy group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
3-Chloro-5-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s phenolic structure makes it a candidate for studying enzyme interactions and biological pathways involving phenolic compounds.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. As a phenolic compound, it can act as a proteolytic agent, dissolving tissue on contact through proteolysis . This property is particularly relevant in its use as an antiseptic and disinfectant. Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
3-Chloro-5-(cyclopropylmethoxy)phenol can be compared with other phenolic compounds, such as:
3-Chlorophenol: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.
5-Methoxyphenol: Lacks the chlorine atom, which affects its reactivity and applications.
The presence of both the chlorine atom and the cyclopropylmethoxy group in this compound makes it unique, offering a combination of properties that can be exploited in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
3-chloro-5-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C10H11ClO2/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
Clave InChI |
FRXTVTVFRFBJGI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC(=CC(=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)


![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)



![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
